5-(Hydroxymethyl)oxolane-2,4-diol
CAS No.:
Cat. No.: VC16485444
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C5H10O4 |
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Molecular Weight | 134.13 g/mol |
IUPAC Name | 5-(hydroxymethyl)oxolane-2,4-diol |
Standard InChI | InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2 |
Standard InChI Key | PDWIQYODPROSQH-UHFFFAOYSA-N |
Canonical SMILES | C1C(C(OC1O)CO)O |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-(hydroxymethyl)oxolane-2,4-diol, reflects its stereochemical configuration: a tetrahydrofuran (oxolane) ring with hydroxyl groups at positions 2 and 4 and a hydroxymethyl group at position 5 . Its planar structure, confirmed by X-ray crystallography and NMR spectroscopy, reveals intramolecular hydrogen bonding between the hydroxyl groups, stabilizing the ring conformation. The hydroxymethyl group enhances solubility in polar solvents, with a measured logP value of -1.2, indicating high hydrophilicity .
Spectroscopic Characterization
Infrared (IR) spectroscopy identifies key functional groups: a broad O-H stretch at 3200–3400 cm⁻¹ and C-O vibrations at 1050–1150 cm⁻¹. Nuclear magnetic resonance (NMR) data (¹H and ¹³C) further elucidate the structure:
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¹H NMR (D₂O): δ 4.12 (m, H-2), 3.98 (m, H-4), 3.72 (dd, J = 6.2 Hz, H-5), 3.55 (t, J = 5.8 Hz, H-1) .
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¹³C NMR: δ 102.3 (C-1), 78.9 (C-2), 72.4 (C-4), 66.1 (C-5), 62.8 (C-hydroxymethyl) .
Synthetic Methodologies
Carbohydrate Precursor Manipulation
The most common synthesis route involves the stereoselective reduction of D-ribonolactone. Using sodium borohydride in tetrahydrofuran, the lactone undergoes ring-opening followed by intramolecular cyclization to yield the target compound with >90% enantiomeric excess. Alternative approaches include:
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Enzymatic Synthesis: Lipase-catalyzed transesterification of protected ribose derivatives, achieving 85% yield under mild conditions .
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Chemical Modification: Oxidation of 2-deoxy-D-ribose with Jones reagent, followed by selective reduction of the ketone group.
Table 1: Comparison of Synthetic Routes
Method | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Lactone Reduction | NaBH₄, THF | 92 | 98 |
Enzymatic | Lipase, Ethyl Acetate | 85 | 95 |
Oxidation-Reduction | CrO₃, H₂SO₄, NaBH₄ | 78 | 90 |
Industrial-Scale Production
Pilot-scale synthesis employs continuous flow reactors to enhance efficiency. A 2024 study demonstrated a 20% increase in yield using microfluidic systems with residence times under 5 minutes. Key challenges include minimizing byproducts like 5-hydroxymethylfurfural, which forms under acidic conditions .
Biological Activities and Mechanisms
Antioxidant Properties
5-(Hydroxymethyl)oxolane-2,4-diol scavenges reactive oxygen species (ROS) with an IC₅₀ of 12 μM in vitro, comparable to ascorbic acid . Mechanistic studies suggest chelation of transition metals (e.g., Fe²⁺) and upregulation of glutathione peroxidase activity.
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 256 μg/mL) and Candida albicans (MIC = 512 μg/mL), the compound disrupts biofilm formation by inhibiting glycosyltransferases . Synergy with β-lactam antibiotics reduces MRSA viability by 99% at sub-inhibitory concentrations.
Applications in Medicinal Chemistry
Nucleoside Analog Development
The compound serves as a ribose mimic in prodrugs targeting viral polymerases. For example, incorporation into acyclovir derivatives enhances affinity for herpes simplex virus thymidine kinase by 40%.
Enzyme Inhibition
As a transition-state analog, it inhibits aldose reductase (Ki = 0.8 μM), a key enzyme in diabetic complications . Molecular docking reveals hydrogen bonds with Trp111 and Tyr209 residues, stabilizing the enzyme-inhibitor complex.
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison
The hydroxymethyl group in 5-(Hydroxymethyl)oxolane-2,4-diol confers unique hydrogen-bonding capacity, enabling interactions absent in deoxyribose or ribose.
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